molecular formula C20H12Cl3IN2O2 B4991805 2,4-dichloro-N-[3-[(2-chloro-5-iodobenzoyl)amino]phenyl]benzamide

2,4-dichloro-N-[3-[(2-chloro-5-iodobenzoyl)amino]phenyl]benzamide

Cat. No.: B4991805
M. Wt: 545.6 g/mol
InChI Key: WSWWQZAEXZDJPQ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[3-[(2-chloro-5-iodobenzoyl)amino]phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[3-[(2-chloro-5-iodobenzoyl)amino]phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 3-amino-2-chloro-5-iodobenzoic acid in the presence of a suitable base, such as triethylamine, to form the corresponding amide. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve consistent quality and efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[3-[(2-chloro-5-iodobenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2,4-dichloro-N-[3-[(2-chloro-5-iodobenzoyl)amino]phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[3-[(2-chloro-5-iodobenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]benzamide
  • 2,4-dichloro-N-[3-[(2-chloro-5-bromobenzoyl)amino]phenyl]benzamide
  • 2,4-dichloro-N-[3-[(2-chloro-5-fluorobenzoyl)amino]phenyl]benzamide

Uniqueness

2,4-dichloro-N-[3-[(2-chloro-5-iodobenzoyl)amino]phenyl]benzamide is unique due to the presence of iodine, which imparts distinct reactivity and potential biological activity compared to its analogs

Properties

IUPAC Name

2,4-dichloro-N-[3-[(2-chloro-5-iodobenzoyl)amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl3IN2O2/c21-11-4-6-15(18(23)8-11)19(27)25-13-2-1-3-14(10-13)26-20(28)16-9-12(24)5-7-17(16)22/h1-10H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWWQZAEXZDJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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